molecular formula C13H14N2O3 B2491913 (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide CAS No. 1421588-97-7

(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2491913
CAS No.: 1421588-97-7
M. Wt: 246.266
InChI Key: RMAGBLLXATYFNP-SNAWJCMRSA-N
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Description

(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.266. The purity is usually 95%.
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Scientific Research Applications

1. Green Chemistry Synthesis and Fungal Biotransformation

A study reported the green chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a closely related compound, using microwave radiation and fungal strains like Penicillium citrinum and Aspergillus sydowii. This process led to the enantioselective production of a compound with a CN-bearing stereogenic center, highlighting the potential of such compounds in green chemistry applications (Jimenez et al., 2019).

2. Cytotoxic Agents in Cancer Research

Another research focused on the development of a series of 2-phenylacrylamides, including furan-based compounds, as broad-spectrum cytotoxic agents against various cancer cell lines. This highlights the potential therapeutic application of such compounds in oncology (Tarleton et al., 2013).

3. Metal Chelation Properties

Studies on transition metal chelates derived from benzofuran-based compounds, including oxadiazole combined molecules, have been conducted to evaluate their chelating properties. This demonstrates the relevance of furan derivatives in metal chelation studies (Varde & Acharya, 2017).

4. Potential Antiviral Applications

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, a similar compound, was found to suppress the enzymatic activities of SARS coronavirus helicase. This suggests a potential application in developing antiviral agents, especially against coronaviruses (Lee et al., 2017).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-10-9-12(18-15-10)6-7-14-13(16)5-4-11-3-2-8-17-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAGBLLXATYFNP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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